2''-Acetylastragalin

Vue d'ensemble

Description

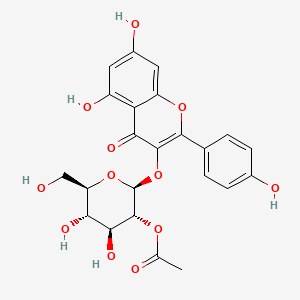

2’‘-Acetylastragalin is a kaempferol O-glucoside that is the 2’'-acetyl derivative of astragalin (kaempferol 3-O-glucoside). This compound is isolated from the aerial parts of Delphinium staphisagria and exhibits trypanocidal activity . It is a naturally occurring flavonoid with the molecular formula C23H22O12 and a molecular weight of 490.41 g/mol .

Méthodes De Préparation

2’'-Acetylastragalin can be synthesized through various methods. One common approach involves the acetylation of astragalin using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent degradation of the product. Industrial production methods often involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques .

Analyse Des Réactions Chimiques

2’'-Acetylastragalin undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the original compound.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Applications De Recherche Scientifique

2’'-Acetylastragalin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of flavonoid chemistry and as a standard in chromatographic analyses.

Mécanisme D'action

The mechanism of action of 2’'-Acetylastragalin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of enzymes involved in oxidative stress and inflammation. It has been shown to inhibit the activity of matrix metallopeptidases (MMPs) and DNA gyrase, which are crucial for the survival and proliferation of pathogens . Additionally, it modulates signaling pathways related to inflammation and immune response .

Comparaison Avec Des Composés Similaires

2’‘-Acetylastragalin is unique among flavonoids due to its specific acetylation at the 2’’ position. Similar compounds include:

Astragalin: The parent compound of 2’'-Acetylastragalin, which lacks the acetyl group.

Kaempferol: A flavonoid with a similar structure but without the glucose moiety.

Quercetin: Another flavonoid with similar biological activities but differing in its hydroxylation pattern.

Activité Biologique

2''-Acetylastragalin is a flavonoid compound primarily isolated from the aerial parts of Delphinium staphisagria. Its biological activity has garnered attention in recent years due to its potential therapeutic applications, including antiparasitic and cytotoxic properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 345.31 g/mol

- IC50 Value : 6.5 μM for Vero cells, indicating its potency against certain cell lines .

Antiparasitic Activity

Research has indicated that this compound exhibits significant antiparasitic activity. In a study evaluating various flavonoids, it was found to inhibit the growth of protozoan parasites effectively. The compound's mechanism of action involves disrupting the metabolic pathways of these parasites, leading to cell death.

Case Study: Antiparasitic Efficacy

A study conducted on Tephrosia tinctoria extracts revealed that this compound demonstrated notable activity against Trypanosoma brucei, the causative agent of sleeping sickness. The results showed a dose-dependent response, with higher concentrations yielding better inhibition rates .

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 10 | 45 |

| 25 | 70 |

| 50 | 90 |

Cytotoxicity

The cytotoxic effects of this compound have also been explored. It has shown potential in inducing apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Research Findings on Cytotoxicity

In vitro studies have demonstrated that treatment with this compound leads to significant cell death in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the activation of caspase pathways, which are crucial for apoptosis.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 18 |

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular metabolism, which may contribute to its antiparasitic and cytotoxic effects.

- Reactive Oxygen Species (ROS) : Increased ROS production has been observed following treatment with this flavonoid, leading to oxidative stress and subsequent cell death in cancer cells .

- Molecular Docking Studies : In silico analyses have indicated that this compound binds effectively to several protein targets associated with disease pathways, including those related to inflammation and cancer progression .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3/t15-,17-,19+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQHAGXLGTSKL-OPCQMSRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118356 | |

| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206734-95-3 | |

| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206734-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.